3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole
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Overview
Description
3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a fluorobenzyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a nitrile under basic conditions.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole, pyrrole, and oxadiazole intermediates using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Chemical Research: The compound serves as a model for studying the reactivity and properties of oxadiazole-containing molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-5-[1-(2-chlorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole
- 3-(1,3-benzodioxol-5-yl)-5-[1-(2-methylbenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole lies in the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-15-5-2-1-4-14(15)11-24-9-3-6-16(24)20-22-19(23-27-20)13-7-8-17-18(10-13)26-12-25-17/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRRMDBTFORKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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